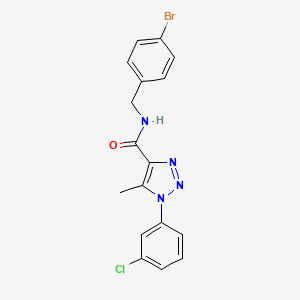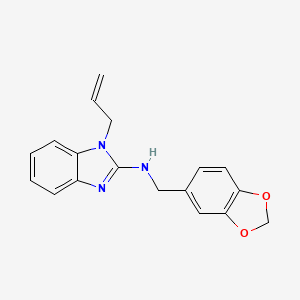![molecular formula C10H14N4O3S B12494154 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12494154.png)
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino and hydroxyl groups, a sulfanyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophilic center on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyrimidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but lacking the sulfanyl and morpholine groups.
2-Amino-6-methyl-4-pyrimidinol: Another pyrimidine derivative with a hydroxyl group but different substitution patterns.
Uniqueness
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is unique due to the presence of both the sulfanyl and morpholine groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N4O3S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14N4O3S/c11-7-5-8(15)13-10(12-7)18-6-9(16)14-1-3-17-4-2-14/h5H,1-4,6H2,(H3,11,12,13,15) |
InChI Key |
QPUMVVAAYBBTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one](/img/structure/B12494072.png)
![3-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12494075.png)
![5-[(4-methoxyphenoxy)methyl]-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12494083.png)
![4-(morpholin-4-yl)-N-[(E)-(1-phenyl-1H-pyrrol-2-yl)methylidene]aniline](/img/structure/B12494094.png)
![N-cyclopentyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12494104.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12494109.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide](/img/structure/B12494117.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494121.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12494140.png)
![4-chloro-N'-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide](/img/structure/B12494141.png)
![2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B12494143.png)

![Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494152.png)
